molecular formula C12H15N3O B2627941 [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine CAS No. 1184252-46-7

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine

Cat. No.: B2627941
CAS No.: 1184252-46-7
M. Wt: 217.272
InChI Key: XAGOIXDEAQDNCL-UHFFFAOYSA-N
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Description

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a chemical compound that features a unique structure combining an oxadiazole ring with a phenylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically involves the formation of the oxadiazole ring followed by the attachment of the phenylmethanamine group. One common method includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This is followed by a substitution reaction to introduce the phenylmethanamine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the oxadiazole ring.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine include other oxadiazole derivatives and phenylmethanamine compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and phenylmethanamine group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-4-11-14-12(16-15-11)10-6-3-5-9(7-10)8-13/h3,5-7H,2,4,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGOIXDEAQDNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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